molecular formula C21H20N2O3S B12263704 (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone

(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone

Cat. No.: B12263704
M. Wt: 380.5 g/mol
InChI Key: DEXCCEQDXAFTEQ-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE is a complex organic compound that features a benzodioxole moiety fused with a thienoisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the safety and environmental compliance of the processes.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

    Substitution: The benzodioxole and thienoisoquinoline moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodioxole or thienoisoquinoline rings .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE apart is its combined structural features, which may confer unique biological activities and chemical reactivity. Its dual benzodioxole and thienoisoquinoline moieties provide a versatile platform for further functionalization and optimization in drug development .

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C21H20N2O3S/c1-2-14-12-5-3-4-6-13(12)17-18(22)20(27-21(17)23-14)19(24)11-7-8-15-16(9-11)26-10-25-15/h7-9H,2-6,10,22H2,1H3

InChI Key

DEXCCEQDXAFTEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

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